2-cyclopropyl-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide
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Overview
Description
2-cyclopropyl-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide is a complex organic compound that features a cyclopropyl group, a furan ring, and a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide typically involves multiple steps, starting from readily available precursors. . The cyclopropyl group is then introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and reduce costs. This could include the use of catalysts, temperature control, and solvent selection to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrazine ring can be reduced to form dihydropyrazines.
Substitution: The cyclopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyrazine ring may yield dihydropyrazines.
Scientific Research Applications
2-cyclopropyl-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving pyrazine and furan rings.
Industry: It can be used in the production of materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide involves its interaction with specific molecular targets. The pyrazine ring can interact with enzymes or receptors, modulating their activity. The furan ring may also play a role in binding to biological targets, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
2-cyclopropyl-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide: Similar structure but with a different position of the furan ring.
2-cyclopropyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
2-cyclopropyl-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide is unique due to the specific positioning of the furan ring and the presence of the cyclopropyl group. These structural features may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
2-Cyclopropyl-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide is a compound of interest due to its potential biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound involves multiple steps, typically starting from readily available precursors. The process often includes:
- Formation of the Pyrazine Ring : The initial step generally involves the synthesis of a pyrazine derivative, which can be achieved through cyclocondensation reactions.
- Furan Integration : The furan moiety is introduced via electrophilic substitution or coupling reactions with furan derivatives.
- Cyclopropyl Group Addition : Cyclopropyl groups can be incorporated through cyclopropanation reactions, often utilizing diazo compounds or other cyclopropanating agents.
- Acetamide Formation : The final step involves acetamide formation through reaction with acetic anhydride or acetic acid in the presence of a suitable catalyst.
Antifungal Activity
Recent studies have highlighted the antifungal properties of compounds similar to this compound. For instance, related pyrazine derivatives have shown promising activity against various fungal strains, including Fusarium oxysporum and Candida albicans.
Table 1: Antifungal Activity Comparison
Compound | MIC (µg/mL) | Reference |
---|---|---|
2-Cyclopropyl-N-((3-(furan-3-yl)... | 12.5 | |
Azoxystrobin (positive control) | 4.3 | |
Miconazole (positive control) | 25 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural features:
- Cyclopropyl Group : Enhances lipophilicity and may improve cell membrane penetration.
- Furan and Pyrazine Rings : These heterocycles are known to interact with biological targets, potentially affecting enzyme inhibition or receptor binding.
- Acetamide Functionality : This group may contribute to the overall stability and solubility of the compound.
Case Studies
In a comparative study examining antifungal activities, compounds with similar structures were tested against Fusarium oxysporum. The results indicated that modifications in the substituents on the pyrazine ring significantly affected the minimum inhibitory concentration (MIC), suggesting that specific functional groups can enhance antifungal efficacy.
Notable Findings
- Compounds with electron-withdrawing groups on the pyrazine ring exhibited lower MIC values compared to those with electron-donating groups.
- The introduction of halogens into the furan moiety also correlated with increased antifungal activity.
Properties
IUPAC Name |
2-cyclopropyl-N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c18-13(7-10-1-2-10)17-8-12-14(16-5-4-15-12)11-3-6-19-9-11/h3-6,9-10H,1-2,7-8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGNHQPNQWQDJSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)NCC2=NC=CN=C2C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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